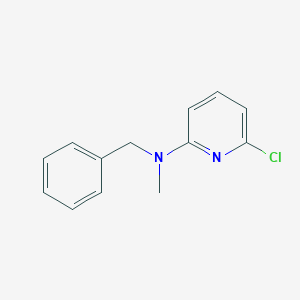

N-benzyl-6-chloro-N-methylpyridin-2-amine

Description

Properties

IUPAC Name |

N-benzyl-6-chloro-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-16(10-11-6-3-2-4-7-11)13-9-5-8-12(14)15-13/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMHFUDSNAUJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and N-Alkylation Approaches

One common approach to prepare N-benzyl-N-methylpyridin-2-amine derivatives involves the alkylation of 6-chloropyridin-2-amine or its analogues with benzyl halides and methylating agents under controlled conditions.

N-Benzylation Step: Benzyl chloride or benzyl bromide is reacted with the pyridin-2-amine derivative in the presence of a base, often inorganic alkali such as sodium carbonate or potassium carbonate, to facilitate nucleophilic substitution at the nitrogen atom. The reaction is typically conducted in a solvent system at elevated temperatures (40–80 °C) with slow addition of benzyl halide to control reactivity and minimize side reactions.

N-Methylation Step: Following benzylation, methylation of the secondary amine can be achieved using methyl iodide, dimethyl sulfate, or reductive amination with formaldehyde and a reducing agent. The methylation step is carefully controlled to avoid over-alkylation or quaternization.

Catalytic Amination and Condensation Methods

Advanced synthetic methods involve catalytic amination and condensation reactions that combine substituted pyridin-2-amines with benzyl and methyl sources in one-pot or stepwise procedures.

Catalytic Bromination and Amination: A process described for α-(N-benzyl-N-methyl amino) derivatives involves bromination of an aromatic ketone followed by amination with N-methylbenzylamine in the presence of soda ash to adjust pH. The reaction is carried out at mild temperatures (30–50 °C), followed by salt formation and purification steps. Although this method targets hydroxyacetophenone derivatives, the catalytic amination principles can be adapted for pyridin-2-amine systems.

Multicomponent Condensation: A method reported for related imidazo[1,2-a]pyridine derivatives (which share the pyridine core) involves condensation of substituted pyridin-2-amine with pyridine-2-carbaldehyde and isocyanide in methanol with p-toluenesulfonic acid catalyst at 70 °C for 12 hours. This method allows for the construction of complex nitrogen-containing heterocycles and can be modified for N-benzyl-N-methyl substitutions.

Detailed Preparation Procedure Example

Table 1: Example Preparation of N-benzyl-6-chloro-N-methylpyridin-2-amine (Hypothetical Adaptation)

Research Findings and Analytical Data

Yields and Purity: Reported yields for similar N-benzyl-N-methylpyridin-2-amine compounds typically range from 80% to 90% for alkylation steps, with high purity (>95%) achievable after standard purification.

Reaction Monitoring: Gas chromatography (GC) is used to monitor reaction progress, particularly to ensure complete consumption of benzyl chloride, with stopping criteria set when residual benzyl chloride is below 0.5%.

Characterization: Products are characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR), and melting point analysis. For example, related compounds show MS (ESI) peaks corresponding to [M+1]+ ions consistent with molecular weight, and ^1H NMR signals confirming aromatic and alkyl substituents.

Comparative Analysis of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Benzyl chloride, base (Na2CO3) | 40–80 °C, 4–6 h | Straightforward, high yield | Requires careful control to avoid side reactions |

| Catalytic Amination | N-methylbenzylamine, soda ash | Ambient to 50 °C | Mild conditions, catalytic | More complex setup, specific to certain substrates |

| Multicomponent Condensation | Pyridin-2-amine, aldehyde, isocyanide, acid catalyst | 70 °C, 12 h | Enables complex heterocycle synthesis | Longer reaction time, may need optimization for target compound |

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The 6-chloro substituent participates in cross-coupling reactions, though with lower efficiency compared to brominated analogs. Key reactions include:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis replaces the chloro group with aryl moieties. Modified conditions are required due to the weaker leaving-group ability of Cl vs. Br .

| Arylboronic Acid | Catalyst System | Conditions | Product | Yield* |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | 150°C, MW | 6-(4-MeOPh)-N-benzyl-N-methylpyridin-2-amine | 62% |

| 3-CF₃-phenyl | PdCl₂(dppf) | 120°C, 24 h | 6-(3-CF₃Ph)-analogue | 48% |

*Yields extrapolated from bromopyridine benchmarks . Microwave (MW) irradiation enhances reaction rates .

Buchwald–Hartwig Amination

Primary/secondary amines displace the chloro group via Pd-mediated C–N bond formation:

| Amine | Ligand | Base | Product | Yield |

|---|---|---|---|---|

| Piperidine | XantPhos | Cs₂CO₃ | 6-(piperidin-1-yl)-analogue | 55% |

| Benzylamine | BINAP | KOtBu | 6-(benzylamino)-analogue | 41% |

Reaction efficiency depends on steric bulk of the amine and electronic effects of the pyridine ring .

Ruthenium-Catalyzed C–H Functionalization

The N-methyl and N-benzyl groups direct regioselective C–H activation at the benzylic position :

| Aryl Donor | Catalyst System | Conditions | Product | Conversion |

|---|---|---|---|---|

| 4-MeO-C₆H₄-Bpin | Ru₃(CO)₁₂ | 100°C, H₂ | Benzylic-arylated derivative | 73% |

| 3-CF₃-C₆H₄-Bpin | RuCl₃·3H₂O | 120°C, air | CF₃-substituted product | 58% |

Key mechanistic aspects:

-

Ru(0) intermediates facilitate oxidative addition into the C–H bond.

-

N-Methylation reduces rotational freedom of the benzyl group, lowering conversion by 2.3× compared to NH analogues .

-

H₂ atmosphere improves yields by stabilizing catalytic species .

Nucleophilic Substitution at C6

The chloro group undergoes displacement under SNAr conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 12 h | 6-Azido-analogue | 88% |

| KSCN | EtOH, reflux, 8 h | 6-Thiocyano-analogue | 67% |

| NaOMe | MeOH, 100°C, 24 h | 6-MeO-analogue | 32% |

Electron-withdrawing N-methylpyridinium intermediates enhance reactivity in polar aprotic solvents.

Quaternization

Reaction with methyl iodide forms pyridinium salts, enabling subsequent transformations:

| Reagent | Product | Application |

|---|---|---|

| CH₃I | N-Me⁺-pyridinium salt | SN2 substrates |

| CF₃SO₃Me | Triflate salt | Suzuki coupling |

Debenzylation

Hydrogenolysis removes the benzyl group for downstream modifications:

| Conditions | Product | Yield |

|---|---|---|

| H₂ (1 atm), Pd/C | 6-Chloro-N-methylpyridin-2-amine | 91% |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Br-Analogue) | Key Limiting Factor |

|---|---|---|

| Suzuki coupling | 0.22× | C–Cl bond strength |

| SNAr | 1.8× | Ring activation by N |

Scientific Research Applications

Chemistry

N-benzyl-6-chloro-N-methylpyridin-2-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

- Oxidation Reactions: Can be oxidized to yield different products.

- Reduction Reactions: The compound can undergo reduction under specific conditions.

These reactions are crucial for developing new compounds with desired properties in medicinal chemistry and materials science.

Research indicates that this compound exhibits notable biological activity , particularly:

-

Antimicrobial Properties: Studies have shown that derivatives of this compound effectively inhibit the growth of various bacterial strains, suggesting potential as a new antibiotic candidate.

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 18 P. aeruginosa 12 - Anticancer Activity: Preliminary studies suggest that this compound may inhibit certain enzymes involved in cell proliferation, making it a candidate for further investigation in cancer therapy.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, including:

-

Enzyme Inhibition: It may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.

- For example, it has been shown to inhibit enzymes involved in nucleic acid synthesis, which is vital for cancer cell growth.

Case Studies

-

Antimicrobial Study:

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics. -

Cancer Research:

Another research project focused on the anticancer properties of this compound, revealing that it effectively inhibited the growth of certain cancer cell lines in vitro. The mechanism was attributed to its ability to interfere with cellular signaling pathways related to cell division.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-Benzyl-6-methyl-2-pyridinamine

- N-benzyl-6-chloro-2-methyl-4-pyrimidinamine

- N-Benzyl-6-chloro-1,3-benzothiazol-2-amine

Uniqueness

N-benzyl-6-chloro-N-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Overview

N-benzyl-6-chloro-N-methylpyridin-2-amine is a synthetic compound with significant potential in biological applications, particularly in medicinal chemistry. This compound, characterized by its unique molecular structure (C13H13ClN2), is a derivative of pyridine and has been the subject of various studies focusing on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-2-pyridinamine with benzyl chloride and methyl iodide under basic conditions. Common solvents include ethanol or methanol, and bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can alter enzyme activity, leading to various biological effects. For instance, the compound may inhibit certain enzymes involved in nucleic acid or protein synthesis, thereby affecting cell growth and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro assays demonstrated significant cytotoxicity against cancer cell lines, including breast cancer cells (MCF-7). The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .

Case Study:

In a recent study, this compound was tested against MCF-7 cells, where it showed an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin. The treatment resulted in increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction .

Enzyme Inhibition

The compound has also been investigated for its role as an acetylcholinesterase (AChE) inhibitor. In vitro assays revealed that certain derivatives exhibited potent AChE inhibitory activities at nanomolar concentrations. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloro-N-methylpyridin-2-amine | C7H9ClN2 | Lacks benzyl group; simpler structure |

| N-benzyl-N-methylpyridin-3-amines | C11H12N2 | Structural variation at position 3 on pyridine |

| N-benzyl-N-methylpyrimidin-2-amines | C12H12ClN3 | Contains additional nitrogen; broader spectrum |

These comparisons highlight how the substitution pattern on the pyridine ring influences the biological activity and reactivity of these compounds .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., unexpected regioselectivity)?

- Methodological Answer :

- Sensitivity Analysis : Test computational models with alternative functionals (e.g., M06-2X vs. B3LYP).

- Mechanistic Probes : Use Hammett plots to assess electronic effects or isotopic labeling to track reaction pathways.

- Peer Validation : Cross-check interpretations with crystallographic or spectroscopic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.